5,5-Dimethyl-2(5H)-furanone

Description

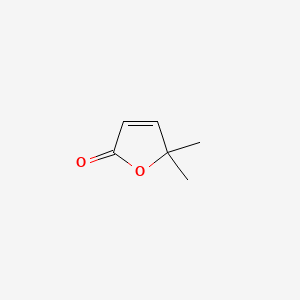

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethylfuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-6(2)4-3-5(7)8-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKQMZRTPPVLLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173833 | |

| Record name | 5,5-Dimethyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20019-64-1 | |

| Record name | 5,5-Dimethyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20019-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethyl-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020019641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Dimethyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-DIMETHYL-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HJB56V40L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,5-Dimethyl-2(5H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040260 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biogenetic Pathways of 5,5 Dimethyl 2 5h Furanone

Identification in Biological and Food Matrices

Presence in Botanical Sources

This compound is a known aroma component in several plants. It has been identified in the medicinal plant Alisma orientale bvsalud.org, as well as in lavender and Narcissus. contaminantdb.cathegoodscentscompany.com Its presence has also been noted in hop extract, a key ingredient in brewing. contaminantdb.cathegoodscentscompany.com Further research has pointed to its existence in sagebrush (Artemisia arbuscula) and Nicotiana tabacum. nih.gov

Table 1: Botanical Sources of 5,5-Dimethyl-2(5H)-furanone

| Botanical Source | Reference |

| Alisma orientale | bvsalud.org |

| Lavender | contaminantdb.cathegoodscentscompany.com |

| Narcissus | contaminantdb.cathegoodscentscompany.com |

| Hop Extract | contaminantdb.cathegoodscentscompany.com |

| Sagebrush (Artemisia arbuscula) | nih.gov |

| Nicotiana tabacum | nih.gov |

Detection in Fermented and Thermally Processed Food Systems

The formation of 5,5-Dimethyl-2(5H)-furanone is often associated with the heating and fermentation processes used in food production. It has been identified in roasted coffee, where its concentration can be influenced by the degree of roasting. nih.govsandiego.edu The compound is also found in aged alcoholic beverages, including aged Port wine and aged sake, where it contributes to the characteristic flavor profile that develops over time. capes.gov.brtandfonline.comtandfonline.comnih.govacs.org Additionally, it has been detected in fermented products like soy sauce and beer. nih.gov

Table 2: Fermented and Thermally Processed Food Systems Containing 5,5-Dimethyl-2(5H)-furanone

| Food System | Reference |

| Roasted Coffee | nih.govsandiego.edu |

| Aged Port Wine | capes.gov.brnih.govacs.org |

| Aged Sake | tandfonline.comtandfonline.com |

| Soy Sauce | nih.gov |

| Beer | nih.gov |

Occurrence in Diverse Organisms and Environmental Samples

Beyond the plant and food realms, 5,5-Dimethyl-2(5H)-furanone has been found in a variety of other natural sources. It has been detected in fishes and is a component of salmon oil. contaminantdb.cathegoodscentscompany.comvulcanchem.com The compound is also present in various herbs and spices. vulcanchem.comfoodb.ca Interestingly, it has been identified in humic waters, which are aquatic environments rich in dissolved organic matter. nih.gov The bacterium Pseudomonas aeruginosa E (HQ324110) has also been noted to contain this furanone.

Elucidation of Biosynthetic Pathways and Precursors

The formation of 5,5-Dimethyl-2(5H)-furanone is understood to occur through several chemical pathways, primarily involving the breakdown of amino acids and reactions that are common during the cooking and processing of food.

Formation through Amino Acid Degradation

Research suggests that the degradation of certain amino acids can lead to the formation of furanone compounds. For instance, sotolon, a structurally similar furanone, is known to be produced from the amino acids threonine and 4-hydroxy-L-leucine. nih.govimreblank.ch In aged sake, it has been proposed that a related compound, 3-hydroxy-4,5-dimethyl-2(5H)-furanone, is formed from the degradation of threonine. tandfonline.comtandfonline.comoup.com The thermal degradation of 4-hydroxy-L-isoleucine is another pathway that has been studied in the formation of sotolon. imreblank.ch

Involvement of Maillard Reaction Intermediates

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating, is a significant contributor to the formation of many flavor compounds, including furanones. nih.govresearchgate.net While sotolon and another furanone, HDMF, are known to arise from the Strecker degradation of amino acids and sugar caramelization, 5,5-Dimethyl-2(5H)-furanone is considered a minor byproduct of lipid peroxidation in this context. The Maillard reaction can produce intermediates like pyruvic and ketoglutaric acids, which are precursors to sotolon. researchgate.net

Enzymatic Transformations and Biocatalysis (e.g., Dioxygenase-mediated Synthesis)

Enzymatic processes play a crucial role in the synthesis of furanone structures in biological systems. A notable example of biocatalysis in the formation of a furanone ring involves the use of dioxygenase enzymes. While the specific pathway for 5,5-Dimethyl-2(5H)-furanone is not detailed, a green chemistry approach for a related compound, 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one (strawberry furanone), illustrates a dioxygenase-mediated synthesis. researchgate.net

This biocatalytic method utilizes microorganisms that contain aryl dioxygenases. These enzymes convert aromatic hydrocarbons into corresponding diene-cis-diols in a single step. researchgate.net The process for synthesizing the strawberry furanone provides a model for how such enzymatic transformations can be applied. researchgate.net

Table 2: Dioxygenase-Mediated Synthesis of a Furanone

| Step | Process | Description | Reference |

| 1 | Enzymatic Dioxygenation | An aryl dioxygenase enzyme converts an aromatic hydrocarbon (p-xylene) into a cyclohexadiene-cis-diol. | researchgate.net |

| 2 | Ring-Opening | The intermediate diol undergoes ozonolysis, which opens the ring structure. | researchgate.net |

| 3 | Ring Closure | The resulting molecule cyclizes to form the final furanone product. | researchgate.net |

This example highlights the potential of dioxygenase-mediated reactions in producing furanone compounds, representing an efficient and environmentally friendly biosynthetic route.

Condensation Reactions in Biogenetic Contexts (e.g., α-Ketobutyric Acid with Acetaldehyde)

Condensation reactions are fundamental to the biogenesis of many furanones. A well-documented example within this chemical family is the formation of Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone), a key aroma compound found in aged sake, sherry, and fenugreek. chemicalbook.comnrib.go.jp The formation of Sotolon occurs through the condensation of α-ketobutyric acid and acetaldehyde (B116499). nrib.go.jp

This reaction is significant in the context of food and beverage aging, where the necessary precursors are generated from metabolic processes. For instance, α-ketobutyric acid can be formed from the degradation of the amino acid threonine. reading.ac.uk The subsequent condensation with acetaldehyde, a common fermentation byproduct, leads to the formation of the furanone ring structure of Sotolon. nrib.go.jp This pathway has been identified as a major contributor to the flavor profile of aged sake and certain wines. nrib.go.jpunimi.it

Table 3: Condensation Reaction for Sotolon Formation

| Reactant 1 | Reactant 2 | Product | Context | Reference |

| α-Ketobutyric Acid | Acetaldehyde | Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) | Formation of a key aroma compound in aged beverages like sake and wine. | nrib.go.jpunimi.it |

This condensation pathway exemplifies how simple metabolic intermediates can be assembled in biological or food systems to create structurally more complex and sensorially active furanone compounds.

Advanced Synthetic Methodologies for 5,5 Dimethyl 2 5h Furanone and Its Derivatives

Established Chemical Synthesis Routes for 5,5-Dimethyl-2(5H)-furanone

Traditional methods for the synthesis of 5,5-dimethyl-2(5H)-furanone have laid the groundwork for the development of more complex and efficient strategies. These established routes are characterized by their reliability and have been optimized for various applications.

Claisen Condensation Protocols (e.g., from 3,3-Dimethylbutan-2-one and Diethyl Oxalate)

A primary and industrially scalable method for the synthesis of 5,5-dimethyl-2(5H)-furanone involves the Claisen condensation of a ketone with an oxalate (B1200264) ester. vulcanchem.com Specifically, the reaction between 3,3-dimethylbutan-2-one (also known as pinacolone) and diethyl oxalate in the presence of a strong base like sodium methanolate is a common approach. vulcanchem.com

The mechanism follows the general principles of a Claisen condensation. libretexts.org The base abstracts an α-hydrogen from pinacolone (B1678379) to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields an α,γ-diketo ester intermediate, specifically ethyl 2,4-dioxo-5,5-dimethylhexanoate. This intermediate is then subjected to acidic conditions, which promotes intramolecular cyclization via attack of the enol onto the ester carbonyl, followed by dehydration to furnish the final 5,5-dimethyl-2(5H)-furanone ring. vulcanchem.com This method is advantageous due to the use of readily available starting materials and its amenability to large-scale production, with reported yields ranging from 70-85%. vulcanchem.com

A mixed Claisen condensation is particularly effective in this case because diethyl oxalate cannot form an enolate itself, thus serving exclusively as the electrophilic acceptor for the enolate of pinacolone. libretexts.orgopenstax.org

Table 1: Key Reactants and Products in the Claisen Condensation Route

| Reactant 1 | Reactant 2 | Base | Intermediate | Product |

| 3,3-Dimethylbutan-2-one (Pinacolone) | Diethyl Oxalate | Sodium Methanolate | 5,5-dimethyl-2,4-dioxohexanoic acid | 5,5-Dimethyl-2(5H)-furanone |

Intermolecular Cyclization Approaches (e.g., Substituted Acetoxy Ketones)

The intramolecular cyclization of appropriately substituted acetoxy ketones provides another established route to butenolides. This strategy involves the formation of a key intermediate that subsequently cyclizes to form the furanone ring. A general approach involves the synthesis of α'-acyloxy-α,β-unsaturated cyclic ketones, which can then be converted to butenolides. tandfonline.com

For instance, the oxidation of aromatic ketones with manganese(III) acetate (B1210297) in the presence of a haloacetic acid can yield a 2-(haloacetoxy) ketone. This intermediate can then undergo further reactions, such as an Arbuzov or Wittig reaction, followed by cyclization to furnish the furanone ring. researchgate.net Although not specifically detailed for 5,5-dimethyl-2(5H)-furanone, the general principle involves creating a precursor with a leaving group and a nucleophilic species positioned to facilitate a ring-closing reaction.

Another variation is the intramolecular Horner-Emmons cyclization. This involves the preparation of a phosphonate-containing substrate which, upon treatment with a base, generates a phosphonate (B1237965) carbanion that undergoes intramolecular attack on a carbonyl group to form the butenolide ring after elimination of the phosphate (B84403) byproduct. tandfonline.com

Condensation Reactions for Furanone Ring Annulation

Furanone ring annulation refers to the construction of the furanone ring onto a pre-existing molecular scaffold. Various condensation strategies have been developed for this purpose. For example, rhodium(III)-catalyzed cascade reactions have been employed for the synthesis of furanone-fused isoquinoline (B145761) scaffolds. acs.orgnih.govacs.orgbohrium.com These reactions proceed through a sequence of C-H activation, regioselective annulation, and lactonization in a single pot. acs.orgnih.gov While these examples result in more complex fused systems, the underlying principle of annulation to form the furanone ring is a key synthetic strategy.

Another approach involves the BF3∙Et2O catalyzed, p-TsOH∙H2O-mediated annulation of an alcohol, such as 2-methylpropan-2-ol, with a glyoxylic acid derivative to produce 3-aryl-5,5-dimethyl-2(5H)-furanones. unipi.it This demonstrates a direct and atom-economical method for constructing the furanone ring with the desired dimethyl substitution at the 5-position.

Emerging and Specialized Synthetic Strategies for 5,5-Dimethyl-2(5H)-furanone Derivatives

In addition to established methods, a number of advanced and specialized synthetic strategies have emerged, offering novel pathways to 5,5-dimethyl-2(5H)-furanone derivatives with enhanced efficiency, selectivity, and functional group tolerance.

Electrosynthesis and Anodic Oxidation for Dimeric Butenolides from Diarylfurans

A sustainable and efficient method for the synthesis of dimeric butenolides involves the electrochemical oxidation of diarylfurans. researchgate.netnih.govnih.gov This approach allows for the galvanostatic conversion of 2,4-diarylfurans into 5,5'-bis(3,5-diaryl-2(5H)-furanones) in a one-pot reaction at room temperature, often in aqueous organic solvent mixtures. researchgate.netnih.govnih.gov

The proposed reaction mechanism, supported by DFT calculations and EPR spectroscopy, involves the formation of furanoxy radicals as key intermediates. researchgate.netnih.gov The anodic oxidation of the furan (B31954) derivative leads to a radical cation, which is then trapped by water. Further oxidation and deprotonation generate a furanoxy radical. The final step is a homocoupling of two furanoxy radicals at the 5-position to form the dimeric butenolide. researchgate.netnih.govnih.gov This method is notable for its atom and step economy, and its ability to proceed under environmentally benign conditions. researchgate.net

Table 2: Conditions and Products of Electrosynthesis of Dimeric Butenolides

| Starting Material | Solvent System | Electrolyte | Key Intermediate | Product Type |

| 2,4-Diarylfurans | Acetonitrile/Water or DMF/Water | NaClO4 | Furanoxy Radicals | 5,5'-bis(3,5-diaryl-2(5H)-furanones) |

Titanium-Mediated Aldol (B89426) Addition in 2(5H)-Furanone Annulation

Titanium tetrachloride (TiCl4) has been effectively utilized as a Lewis acid to mediate the synthesis of 2(5H)-furanones. A particularly powerful one-pot method involves the TiCl4-mediated direct aldol condensation between ketones and α,α-dimethoxyketones. mdpi.comkwansei.ac.jpresearchgate.netresearchgate.netkose-cosmetology.or.jprsc.org This approach allows for the efficient synthesis of di- and trialkyl-substituted 2(5H)-furanones. mdpi.comresearchgate.net

The reaction sequence begins with a crossed Ti-direct aldol addition, where the ketone is converted to a titanium enolate that subsequently reacts with the α,α-dimethoxyketone. mdpi.com This is followed by an acid-induced cyclocondensation to form the furanone ring. mdpi.comresearchgate.net The proposed mechanism involves the initial formation of a titanium-chelated cross-aldol adduct. This adduct then undergoes ring formation with the elimination of methanol (B129727) to form a dihydrofuran intermediate. Subsequent elimination of a titanium species leads to the final 2(5H)-furanone product. mdpi.com This method is highly efficient and has been applied to the synthesis of natural products such as (R)-mintlactone and (R)-menthofuran. kwansei.ac.jpresearchgate.net

Table 3: Titanium-Mediated Synthesis of 2(5H)-Furanone Derivatives

| Ketone | α,α-Dimethoxyketone | Reagents | Key Steps | Product Type |

| Various Ketones | 1,1-Dimethoxyacetone | TiCl4, Bu3N | 1. Ti-direct aldol addition2. Cyclo-condensation | Trialkylsubstituted 2(5H)-furanones |

| p-Bromoacetophenone | 1,1-Dimethoxyacetone | TiCl4, Bu3N | 1. Ti-direct aldol addition2. Cyclo-condensation | 5-(4-Bromophenyl)-3-methylfuran-2(5H)-one |

Stereoselective Synthesis of Enantiomers (e.g., from Tartaric Acid)

The control of stereochemistry is crucial in the synthesis of bioactive molecules, as different enantiomers can exhibit vastly different biological activities. Tartaric acid and its derivatives are widely utilized as chiral auxiliaries to guide the stereochemical outcome of reactions, enabling the synthesis of specific enantiomers of furanones and related γ-lactones.

A notable stereoselective process involves aldol reactions between aldehydes and the enolate of dioxanes derived from tartaric acid, which produces highly substituted γ-lactones with good yields and stereoselectivity. acs.org This methodology has been successfully applied to a range of both aromatic and aliphatic aldehydes. acs.org The use of tartaric acid esters as chiral auxiliaries is a well-established strategy in various asymmetric reactions. researchgate.net For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of nitrile oxides to an achiral allyl alcohol can be achieved with high enantioselectivity by using diisopropyl (R,R)-tartrate as a chiral auxiliary. researchgate.net

Other approaches to achieving enantiopurity include biocatalytic processes. An immobilized lipase, for example, can be used for the selective acylation of a racemic alcohol, which is a precursor in the synthesis of an optically active furanone derivative. acs.org This enzymatic resolution is a key step in producing enantiomerically pure building blocks for more complex targets. acs.org Similarly, asymmetric reduction of precursor ketones using a chiral lithium aluminum hydride complex, modified with a chiral auxiliary like (R)-(-)-2-isoindolinyl-butan-1-ol, can yield enantiopure alcohols that serve as starting materials for chiral furanone derivatives. uni-wuppertal.de

Green Chemistry Approaches in Furanone Synthesis (e.g., Biocatalysis)

Green chemistry principles are increasingly being integrated into the synthesis of furanones to create more sustainable and environmentally friendly processes. Biocatalysis, which uses enzymes or whole microbial cells as catalysts, is at the forefront of these efforts.

A prominent example is the synthesis of 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one, a flavor component known as strawberry furanone. researchgate.net A green method for its production utilizes a dioxygenase biocatalyst from microorganisms. researchgate.net This process involves the enzymatic dioxygenation of p-xylene (B151628) to a cyclohexadiene-cis-diol, followed by ozonolysis and ring closure to form the target furanone. researchgate.net

Glucosyltransferases (UGTs) represent another class of versatile biocatalysts for modifying furanones. nih.gov In one study, a library of 49 plant UGTs was screened for their ability to glucosylate various furanone flavor compounds, including sotolone (4,5-dimethyl-3-hydroxy-2(5H)-furanone). nih.gov Using E. coli whole-cell biocatalysts expressing these enzymes, researchers identified multiple UGTs capable of efficiently transferring D-glucose to the furanone substrates. nih.gov This biotransformation not only creates new-to-nature glucosides but can also be scaled up to produce significant titers, demonstrating the economic viability of whole-cell biocatalysis. nih.gov

Beyond biocatalysis, other green strategies include the use of solid catalysts and alternative energy sources. An efficient synthesis of 5-hydroxy-2(5H)-furanone has been developed using a titanium silicate (B1173343) molecular sieve as a recyclable catalyst. rsc.org Additionally, sustainable pathways starting from biomass-derived furfural (B47365) employ photochemical oxidation to create a stable 5-hydroxy-2(5H)-furanone intermediate, which can then be converted to other products through subsequent enzymatic or electrochemical oxidation under mild conditions. acs.org

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is fundamental to maximizing the yield and purity of the desired product while minimizing waste and energy consumption. Key parameters include temperature, solvent, and the choice of catalyst, each of which can have a profound impact on the reaction outcome.

Influence of Temperature, Solvent Polarity, and Catalyst Selection

The interplay between temperature, solvent, and catalyst is critical for controlling reaction pathways and selectivity. For instance, in the Sonogashira coupling of 5-substituted 3,4-dihalo-2(5H)-furanones, a systematic investigation revealed that optimal conditions included using 3 mol% Pd(PPh₃)₄ as the catalyst with 10 mol% CuI as a co-catalyst, potassium fluoride (B91410) (KF) as the base, and toluene (B28343) as the solvent, with the reaction proceeding at 30 °C. sioc-journal.cn

The choice of solvent can dramatically alter product distribution. In the selective oxidation of furfural to 2(5H)-furanone, the solvent was found to have a significant influence. researchgate.net Formic acid proved to be a highly effective catalyst in this transformation, generating performic acid in situ, which has strong oxidizing properties. researchgate.net Similarly, for the intramolecular cyclization of certain furanone precursors, Lewis acids like zinc chloride (ZnCl₂) are effective catalysts, while polar aprotic solvents such as dimethylformamide (DMF) help to stabilize reaction intermediates. In such cases, temperature control is also vital; maintaining temperatures below 80°C can be necessary to prevent the degradation of the furanone ring.

The effect of solvent choice on yield and stereoselectivity is clearly demonstrated in photochemical cycloaddition reactions. The table below shows the results of a [2+2] photocycloaddition of a chiral 2(5H)-furanone to a ketene (B1206846) ketal in various solvents.

Table 1: Effect of Solvent on a [2+2] Photocycloaddition Reaction

| Solvent | Time | Yield (%) | HT:HH Ratio (%) | anti:syn Ratio (%) |

|---|---|---|---|---|

| Acetone | 8 h | 64:32:4 | 96:4 | 66:34 |

| Acetonitrile | 35 min | 63:31:6 | 94:6 | 67:33 |

| Ether | 1.5 h | 51:42:7 | 93:7 | 55:45 |

| Hexane | 1.7 h | 47:46:7 | 93:7 | 50:50 |

Data sourced from a study on the photochemical cycloaddition of 2(5H)-furanone 5 to ketene ketal 12. ysu.am

Considerations for Industrial Scale Production (e.g., Continuous Flow Reactors)

Translating a laboratory synthesis to an industrial scale requires careful consideration of efficiency, safety, and cost-effectiveness. Continuous flow reactors are increasingly replacing traditional batch reactors for large-scale production due to their superior heat and mass transfer, improved safety, and potential for automation. amarequip.com The use of continuous flow reactors is a key strategy for the efficient, large-scale synthesis of furanone compounds, ensuring the production of high-purity material suitable for commercial use.

For large-scale manufacturing, cyclization reactions can be performed in tubular reactors that allow for in-line neutralization, which helps to minimize equipment corrosion. Precise control over residence time (e.g., 30–45 minutes) and temperature (e.g., 90°C) in these systems enhances throughput and product consistency. Flow chemistry avoids the challenges associated with scaling up batch reactions, where heat and mass transport limitations can become problematic. beilstein-journals.org

Modern industrial flow reactors are designed to handle a wide range of demanding process conditions. The table below outlines the typical operational parameters for different types of continuous flow reactors used in manufacturing.

Table 2: Specifications of Representative Industrial Continuous Flow Reactors

| Reactor Type | Volume Range | Max Flow Rate (LPH) | Max Pressure (bar) | Max Temperature (°C) |

|---|---|---|---|---|

| Tubular Reactor (CorFLO™) | 50 mL – 1,000 L | 10,000 | 100 | 500 |

| Tubular Reactor (PinchFLO™) | 50 mL – 1,000 L | 10,000 | 100 | 500 |

| Slurry Handling Reactor (MACFLO™) | 250 mL – 100 L | 1,200 | 350 | 500 |

Data sourced from Amar Equipment. amarequip.com

These advanced reactor systems enable the robust and efficient production of 5,5-dimethyl-2(5H)-furanone and its derivatives, facilitating their availability for various applications.

Chemical Reactivity and Mechanistic Investigations of 5,5 Dimethyl 2 5h Furanone

Characterization of Fundamental Reaction Types

5,5-Dimethyl-2(5H)-furanone, as part of the butenolide class of compounds, exhibits reactivity influenced by its α,β-unsaturated lactone structure. This includes susceptibility to oxidation, reduction, and substitution reactions at various positions on the furanone ring.

The oxidation of γ-lactones can lead to the formation of corresponding γ-ketocarboxylic acids. One documented method involves the use of in situ generated tetraethylammonium (B1195904) superoxide (B77818) in dry dimethylformamide at room temperature. tandfonline.com This mild reaction condition effectively oxidizes various γ-lactones into their γ-ketocarboxylic acid derivatives in good to excellent yields. tandfonline.com For instance, γ-valerolactone is readily oxidized to its corresponding acid under these conditions. tandfonline.com While this specific reaction has been demonstrated on other γ-lactones, it represents a key oxidative pathway for the lactone ring system.

Another transformation involves the oxidation of peroxides, which can yield epoxy derivatives. vulcanchem.com Additionally, the oxidation of γ-butyrolactone can result in the formation of succinic acid. researchgate.net In related systems, primary alcohols can be oxidized to carboxylic acids using catalysts such as 2-Iodo-N-isopropyl-5-methoxybenzamide in the presence of a co-oxidant like potassium peroxymonosulfate. tcichemicals.com This suggests that a reduction-then-oxidation sequence on the furanone could also lead to carboxylic acid derivatives.

| Substrate Class | Reagent/Conditions | Product Type | Source |

|---|---|---|---|

| γ-Lactones | Tetraethylammonium superoxide (in situ), DMF, room temp. | γ-Ketocarboxylic Acids | tandfonline.com |

| 5,5-Dimethyl-2(5H)-furanone | Peroxides | Epoxy derivatives | vulcanchem.com |

| γ-Butyrolactone | Autoxidation | Succinic acid | researchgate.net |

The reduction of α,β-unsaturated lactones, including derivatives of 5,5-Dimethyl-2(5H)-furanone, is a key transformation for producing chiral diols and other reduced forms. Catalytic hydrogenation is a common method to achieve this. For example, the palladium-catalyzed asymmetric hydrogenation of α,β-unsaturated lactones can proceed via an auto-tandem catalysis pathway, where the C=C double bond is first hydrogenated, followed by the reduction of the ester group to yield chiral saturated alcohols. chinesechemsoc.org This process can be highly enantioselective. chinesechemsoc.org

Copper-based nanocatalysts have also been shown to be effective for the highly chemoselective hydrogenation of lactones to diols. researchgate.net Specifically, catalytic hydrogenation of 5,5-Dimethyl-2(5H)-furanone can reduce the lactone to a diol. vulcanchem.com The hydrogenation of various lactones has been successfully achieved using bifunctional Cu-containing catalysts, demonstrating the versatility of this approach for producing alcohol derivatives. researchgate.net In some cases, the reduction of cyclic imides, which are structurally related to lactones, proceeds through a lactone intermediate that is subsequently hydrogenated to the corresponding diol. nih.gov

| Substrate Class | Catalyst/Reagent | Conditions | Product Type | Source |

|---|---|---|---|---|

| α,β-Unsaturated Lactones | Palladium-based catalyst | Base-free, H₂ | Chiral Alcohols/Diols | chinesechemsoc.orgrsc.org |

| Lactones | Copper-based nanocatalysts | H₂ | Diols | researchgate.net |

| 5,5-Dimethyl-2(5H)-furanone | Catalytic Hydrogenation | - | Diol | vulcanchem.com |

The furanone ring is susceptible to substitution reactions, with the specific outcome depending on the reagents and reaction conditions. Nucleophilic substitution reactions are common. For instance, the α,β-unsaturated carbonyl system of 5,5-Dimethyl-2(5H)-furanone allows for Michael additions with nucleophiles such as amines and thiols. vulcanchem.com In other furanone systems, such as 3,4-dihalo-2(5H)-furanones, substitution can occur where a halogen atom is replaced by an arylthiogroup under basic conditions. researchgate.net

Electrophilic substitution reactions are also possible. A notable example is electrophilic iodocyclization, where ethoxyalkyne diols react with iodine under mild conditions to form substituted 3-iodobutenolides. acs.org This reaction proceeds via a 5-endo-dig cyclization, demonstrating the introduction of a halogen substituent onto the butenolide ring through an electrophilic mechanism. acs.org The synthesis of various substituted butenolides can be achieved through such methods, highlighting the versatility of the furanone scaffold in organic synthesis. organic-chemistry.org

Reduction Reactions and Formation of Reduced Forms (e.g., Alcohols)

Detailed Mechanistic Studies of Specific Reactions

Beyond fundamental transformations, specific reactions involving furanone derivatives have been studied in detail to understand their underlying mechanisms, stereoselectivity, and synthetic utility.

While α,β-unsaturated lactones are generally considered to have low dienophilicity, the introduction of a carbalkoxy substituent can significantly increase their reactivity. cdnsciencepub.com Research has shown that 3-carbethoxy-5,5-dimethyl-2(5H)-furanone is a highly reactive dienophile in Diels-Alder reactions. cdnsciencepub.comresearchgate.net These cycloadditions are effectively catalyzed by Lewis acids, with stannic chloride (SnCl₄) being particularly effective, while others like boron trifluoride etherate show little to no catalytic activity. cdnsciencepub.com

The reaction proceeds regio- and stereoselectively with a variety of dienes at room temperature. cdnsciencepub.com With unsymmetrically substituted dienes, the addition follows the predictable "ortho" and "para" rules that govern Diels-Alder orientation. cdnsciencepub.com The mechanism of Lewis acid catalysis involves the coordination of the acid to the carbonyl oxygen of the dienophile. nih.govd-nb.info This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which enhances the orbital interaction with the diene's Highest Occupied Molecular Orbital (HOMO) and accelerates the reaction. nih.gov Studies have also suggested that Lewis acids catalyze the reaction by diminishing the Pauli repulsion between the π-electron systems of the diene and dienophile. nih.gov

| Diene | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | 2 | 88 | cdnsciencepub.com |

| Isoprene | 3 | 85 | cdnsciencepub.com |

| Cyclopentadiene | 0.5 | 96 | cdnsciencepub.com |

| 1-Acetoxy-1,3-butadiene | 6 | 81 | cdnsciencepub.com |

| Furan (B31954) | 24 | 14 | cdnsciencepub.com |

Note: Reactions were generally performed in ether at ambient temperature with stannic chloride as the catalyst. cdnsciencepub.com

The dimerization of furanone derivatives can occur through C-C homocoupling reactions involving radical intermediates. A well-documented mechanism is the electrosynthesis of dimeric butenolides from 2,4-diarylfurans, which proceeds through a furanoxy radical . researchgate.net This process involves the anodic oxidation of a furanone precursor, which evolves to form a furanoxy radical intermediate. researchgate.net The existence of these radicals has been supported by DFT theoretical calculations and detected by techniques like Electron Paramagnetic Resonance (EPR). researchgate.net

The final step of the mechanism is a C-C homocoupling reaction where two furanoxy radicals combine to form the dimeric butenolide product. researchgate.net This radical-radical cross-coupling provides an efficient pathway for constructing C-C bonds. thieme-connect.denih.gov The mechanism can be influenced by substituents on the aromatic rings, but it has been successfully applied to a range of furan derivatives with both electron-donating and electron-withdrawing groups. researchgate.net This type of radical coupling represents a powerful synthetic strategy, turning simple furan precursors into more complex structures with high added value. researchgate.net

Cyclization Processes and Intermediate Stabilization Pathways

The synthesis of 5,5-dimethyl-2(5H)-furanone is frequently accomplished through cyclization reactions, where a linear precursor is converted into the characteristic five-membered lactone ring. A predominant method involves the Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) with diethyl oxalate (B1200264), typically mediated by a strong base like sodium methanolate. vulcanchem.com This reaction initially forms a β-keto ester intermediate. vulcanchem.com

The subsequent and crucial step is an acid-catalyzed intramolecular cyclization of this intermediate to yield the furanone ring. vulcanchem.com The mechanism proceeds via protonation of a carbonyl group, which enhances the electrophilicity of the carbon atom, facilitating an intramolecular nucleophilic attack from an enol or enolate oxygen. This attack forms the heterocyclic ring. The stability of the intermediates is a key factor in the reaction's success. The β-keto ester intermediate formed during the Claisen condensation is stabilized by the delocalization of the negative charge across the enolate system. During cyclization, the formation of the conjugated α,β-unsaturated lactone system provides a thermodynamic driving force for the reaction, as this system is electronically stabilized through resonance.

In related furanone syntheses, such as those for 4-amino-2(5H)-furanones, cyclization can be induced by treating α-acyloxy nitriles with a base or by reacting magnesium enolates with O-protected cyanohydrins followed by acid treatment. oup.com The acid treatment in the latter case concurrently effects hydrolysis, deprotection, olefin isomerization, and the final lactonization in a single operational step. oup.com For some derivatives, acid-catalyzed cyclization of precursors like alkyl β-formylcrotonates proceeds through protonation of the carbonyl group, followed by the intramolecular nucleophilic attack that forms the furanone ring.

Amino-Carbonyl Reactions and Schiff Base Formation

The reactivity of the furanone scaffold is exemplified in amino-carbonyl reactions, particularly in studies of structurally related furanones like sotolone (3-hydroxy-4,5-dimethyl-2(5H)-furanone). The formation of sotolone from its precursor, 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone, involves a reaction with dicarbonyl compounds. acs.orgimreblank.ch This transformation is a model for the potential reactivity of the furanone ring system in the presence of amino and carbonyl functionalities.

The reaction mechanism involves an initial amino-carbonyl condensation between the amino-lactone and a dicarbonyl compound (e.g., methylglyoxal) to form a Schiff base intermediate. acs.orgimreblank.ch The formation of this imine is a critical step and is highly dependent on the pH of the reaction medium. acs.org Studies on sotolone formation from 4-hydroxy-L-isoleucine (HIL), which first cyclizes to the amino-lactone, have shown that a pH of 5 is optimal. acs.org This pH represents the best compromise, facilitating the necessary initial lactonization of HIL while also being favorable for the amino-carbonyl reaction to form the Schiff base. acs.orgimreblank.ch

Once the Schiff base is formed, subsequent rearrangement and elimination steps lead to the final furanone product. It is noteworthy that the Strecker degradation of the amino acid precursor can be a competing reaction, leading to the formation of Strecker aldehydes instead of the desired furanone. acs.org The efficiency of the amino-carbonyl reaction is also influenced by the nature of the carbonyl reactant; α-ketoaldehydes have been found to be significantly more reactive than α-diketones in these pathways. acs.org

Table 1: Influence of Precursor and Carbonyl Reactant on Sotolone Yield

| Precursor | Carbonyl Reactant | Yield (mol %) |

| 4-Hydroxy-L-isoleucine (1) | Methylglyoxal (B44143) | 7.4% |

| 4-Hydroxy-L-isoleucine (1) | 2,3-Pentanedione | <0.1% |

| 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone (2) | Methylglyoxal | 35.9% |

| 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone (2) | 2,3-Pentanedione | 0.7% |

| Data sourced from model systems reacted in a phosphate (B84403) buffer at pH 5 at 100 °C for 1 h. acs.org |

Analysis of Reactivity Profiles and Functional Group Compatibility

5,5-Dimethyl-2(5H)-furanone is a versatile building block in organic synthesis, exhibiting a range of chemical reactivities centered around its α,β-unsaturated γ-lactone structure. vulcanchem.com This structural motif confers susceptibility to various transformations, making it compatible with a diverse set of functional groups and reaction conditions.

The compound readily participates in several fundamental reaction types:

Oxidation: The furanone ring can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives.

Reduction: Catalytic hydrogenation can reduce the lactone to a diol. vulcanchem.com Under specific conditions, the furan ring can also be reduced to form dihydrofuran derivatives. smolecule.com

Nucleophilic Substitution: As a lactone, it can undergo nucleophilic substitution reactions. vulcanchem.com The α,β-unsaturated system enables Michael additions, forming adducts with nucleophiles such as amines and thiols. vulcanchem.com

Cycloaddition Reactions: The dienophilic nature of the α,β-unsaturated double bond is demonstrated in the Diels-Alder reaction. The related compound, 3-carbethoxy-5,5-dimethyl-2(5H)-furanone, has been shown to be a reactive dienophile that undergoes region- and stereoselective Diels-Alder reactions with various dienes under Lewis acid catalysis (e.g., stannic chloride) at room temperature. researchgate.net

The compatibility of the furanone core with various functional groups is evident from the synthesis of its derivatives. For instance, the synthesis of 4-amino-2(5H)-furanones demonstrates its stability during reactions involving nitriles, esters, and strong bases like lithium bis(trimethylsilyl)amide. oup.com Furthermore, the synthesis of thioether and sulfone derivatives of related furanones shows compatibility with thiols, bases like triethylamine, and oxidizing agents such as hydrogen peroxide in acetic acid. mdpi.com These transformations highlight the robustness of the lactone ring, which remains intact while substitutions are carried out at other positions on the ring. mdpi.com The compound's miscibility with organic solvents like ethanol (B145695) and diethyl ether further enhances its utility in a wide range of synthetic contexts. vulcanchem.com

Derivatization Strategies and Analogue Synthesis for 5,5 Dimethyl 2 5h Furanone

Systematic Modification of the 5,5-Dimethyl-2(5H)-furanone Ring System

The inherent reactivity of the 2(5H)-furanone ring allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These modifications are crucial for fine-tuning the biological and chemical characteristics of the parent compound.

Halogenation Procedures (e.g., Synthesis of Brominated Furanones)

The introduction of halogen atoms, particularly bromine, onto the furanone ring is a well-established strategy to modulate the compound's properties. Brominated furanones have garnered significant interest due to their biological activities. unipi.it

Various methods have been developed for the synthesis of brominated 2(5H)-furanones. These often involve the direct bromination of a furanone precursor. For instance, 3-bromo-2(5H)-furanone can be synthesized from 2(5H)-furanone by the addition of bromine, followed by dehydrobromination. unipi.it Similarly, 3-bromo-5-methyl-2(5H)-furanone has been prepared from 5-methyl-2(5H)-furanone using bromine in carbon tetrachloride. unipi.it Another approach involves the bromination of levulinic acid, which upon acid-promoted cyclization, yields a mixture of brominated furanones, including (Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one, 5-(dibromomethylene)-2(5H)-furanone, and (E)-5-(bromomethylene)-2(5H)-furanone. scielo.org.coredalyc.org

The synthesis of 3-bromo-5-methoxy-2(5H)-furanone has been achieved through a multi-step process starting from furfural (B47365). unipi.it This involves photo-oxidation to a hydroxyfuranone, followed by acetalization, bromine addition, and dehydrobromination. unipi.it The bromination of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) can yield a mixture of mono- and di-brominated products, such as 3-bromo-4-methoxy-2(5H)-furanone and 3,5-dibromo-4-methoxy-2(5H)-furanone. unipi.it

A practical, atom-economical method for synthesizing 3-(bromophenyl)-5,5-dimethyl-2(5H)-furanones involves the annulation of 2-methylpropan-2-ol with bromophenylglyoxylic acids, catalyzed by BF3∙Et2O and mediated by p-TsOH∙2H2O. unipi.it

| Starting Material | Reagents | Product(s) | Reference |

| 2(5H)-furanone | 1. Br2, Et2O, reflux; 2. Et3N | 3-bromo-2(5H)-furanone | unipi.it |

| 5-methyl-2(5H)-furanone | Br2, CCl4 | 3-bromo-5-methyl-2(5H)-furanone | unipi.it |

| Levulinic acid | 1. Br2, MeOH, reflux; 2. H2SO4 | (Z)-4-Bromo-5-(bromomethylene)-furan-2(5H)-one, 5-(Dibromomethylene)-2(5H)-furanone, (E)-5-(Bromomethylene)-2(5H)-furanone | scielo.org.coredalyc.org |

| Furfural | 1. Rose Bengal, hv, O2; 2. MeOH; 3. Br2; 4. Pyridine | 3-bromo-5-methoxy-2(5H)-furanone | unipi.it |

| 4-methoxy-2(5H)-furanone | NBS, CCl4, benzoyl peroxide | 3-bromo-4-methoxy-2(5H)-furanone, 5-bromo-4-methoxy-2(5H)-furanone, 3,5-dibromo-4-methoxy-2(5H)-furanone | unipi.it |

| 2-methylpropan-2-ol and bromophenylglyoxylic acids | BF3∙Et2O, p-TsOH∙2H2O | 3-(bromophenyl)-5,5-dimethyl-2(5H)-furanones | unipi.it |

Introduction of Sulfur-Containing Moieties (e.g., Thioethers, Sulfones)

The incorporation of sulfur-containing functional groups, such as thioethers and sulfones, into the 2(5H)-furanone scaffold has led to the development of novel derivatives with interesting chemical and biological properties. mdpi.comnih.gov

The synthesis of thioethers often involves the reaction of a furanone precursor with a thiol under basic conditions. For example, novel thioethers have been obtained by reacting stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols in the presence of a base like triethylamine. mdpi.comnih.govnih.gov The thiolation of 3,4-dihalo-2(5H)-furanones is highly regioselective, yielding 4-thiosubstituted products. nih.gov Another method involves a metal-free protocol for the methylthiolation of 3,4-dihalo-2(5H)-furanones using dimethyl sulfoxide (B87167) (DMSO) promoted by 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). researchgate.netresearchgate.net

Subsequent oxidation of these thioethers leads to the formation of the corresponding sulfones. mdpi.comnih.gov A common and efficient method for this transformation is the use of an excess of hydrogen peroxide in acetic acid at room temperature. mdpi.comnih.govresearchgate.net This method has been successfully applied to synthesize a variety of chiral 2(5H)-furanone sulfones. mdpi.comnih.gov Solid-phase synthesis has also been employed to create substituted 2(5H)-furanones using a traceless sulfone linker strategy, which allows for the generation of products in good yields and high purity. thieme-connect.comthieme-connect.com

| Furanone Precursor | Sulfur Reagent | Product Type | Key Reaction Conditions | Reference |

| 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones | Aromatic thiols | Thioethers | Basic conditions (e.g., triethylamine) | mdpi.comnih.govnih.gov |

| Thioether derivatives of 2(5H)-furanone | Hydrogen peroxide in acetic acid | Sulfones | Excess H2O2, room temperature | mdpi.comnih.govresearchgate.net |

| 3,4-dihalo-2(5H)-furanone | Dimethyl sulfoxide (DMSO) | Methylthioethers | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | researchgate.netresearchgate.net |

| Polymer-supported phenylmethylsulfone | Epoxides, then methyl chloroformate | Substituted 2(5H)-furanones | Solid-phase synthesis with traceless sulfone linker | thieme-connect.comthieme-connect.com |

C-N Coupling Reactions for Amino Acid and Bioactive Moiety Linkages

The linkage of amino acids and other bioactive moieties to the furanone ring via C-N coupling reactions represents a significant strategy for creating hybrid molecules with potentially enhanced or novel biological activities.

A metal-free C-N coupling reaction has been successfully employed to synthesize a series of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones. nih.govrsc.org This method provides a direct way to link the furanone unit to amino acids. Furthermore, treating 3,4-dihalo-5-hydroxy-2(5H)-furanones, such as mucochloric acid (MCA), with amino acid esters under reductive conditions can lead to the formation of lactams of 4-amino-2,3-dichloro-buten-2-oic acid in good yields. nih.gov The proposed mechanism for this multi-step reaction involves the furanone ring reacting in its acyclic form with the primary amino group of the amino acid, followed by imine formation, reduction, and subsequent cyclization to the lactam. nih.gov

In addition to amino acids, other amines can be coupled to the furanone core. For instance, the reaction of 4-bromo-5-bromomethylene-2(5H)-furanone with aniline (B41778) has been shown to produce 4-bromo-5-phenylaminomethylene-2(5H)-furanone. google.com

Synthesis and Characterization of Structurally Related Furanone Analogues

The synthesis and study of furanone analogues that are structurally related to 5,5-dimethyl-2(5H)-furanone provide valuable insights into the structure-activity relationships within this class of compounds.

Substituted 2(5H)-Furanones (e.g., 3-hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon))

Sotolon, or 3-hydroxy-4,5-dimethyl-2(5H)-furanone, is a potent flavor compound and a well-known substituted 2(5H)-furanone. tandfonline.comimreblank.choup.comjst.go.jp Its synthesis has been accomplished through various routes. One approach involves the condensation of α-ketobutyric acid with acetaldehyde (B116499). Another method utilizes the enantiomers of tartaric acid as starting materials to produce the respective enantiomers of sotolon. tandfonline.comoup.comjst.go.jp The lactone derivative of 4-hydroxy-L-isoleucine, 3-amino-4,5-dimethyl-2-oxotetrahydrofuran, also serves as a key intermediate for sotolon synthesis. imreblank.ch Reaction of this intermediate with α-ketoaldehydes like methylglyoxal (B44143) leads to sotolon via oxidative deamination. imreblank.ch

Comparative Studies with 3(2H)-Furanones (e.g., Mesifurane, Furaneol)

Comparative studies between 2(5H)-furanones and their 3(2H)-furanone isomers, such as Mesifurane and Furaneol (B68789), are important for understanding the impact of the double bond and substituent positions on their properties.

Mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone) is a significant flavor compound found in various fruits. nih.govacs.org It is biosynthesized via the enzymatic methylation of Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone). nih.govacs.orgfrontiersin.orgresearchgate.net The synthesis of mesifurane has been reported, and it is used as a flavoring agent. acs.orgulprospector.com

Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is another key flavor compound. chemicalbook.comwikipedia.orgscentree.coscentree.co It can be synthesized through several chemical routes, including the ethylation of acetaldehyde to 2,5-hexynediol, followed by ozonolysis and acid-catalyzed cyclization. scentree.coscentree.co Biosynthetically, it can be formed from the dehydration of glucose. wikipedia.org

Comparative studies have shown that 2(5H)-furanones are generally more thermodynamically stable than their 2(3H)-furanone tautomers. bibliomed.orgresearchgate.net The reactivity of these isomers can also differ significantly. For example, the reaction of 3-cyano-4,5-diphenyl-2(5H)-furanone with hydrazine (B178648) hydrate (B1144303) at room temperature leads to its isomerization to the 2(3H)-furanone tautomer, while at higher temperatures, ring-opened products are formed. bibliomed.org

| Compound | Class | Synthesis/Origin | Key Features | Reference |

| Sotolon | 2(5H)-Furanone | Synthesized from tartaric acid, α-ketobutyric acid, or 4-hydroxy-L-isoleucine derivative. | Potent flavor compound. | tandfonline.comimreblank.choup.comjst.go.jp |

| Mesifurane | 3(2H)-Furanone | Enzymatic methylation of Furaneol. | Important flavorant in fruits. | nih.govacs.orgfrontiersin.orgresearchgate.net |

| Furaneol | 3(2H)-Furanone | Synthesized from acetaldehyde; biosynthesized from glucose. | Key flavor compound. | chemicalbook.comwikipedia.orgscentree.coscentree.co |

Synthetic Utility of Derivatized 5,5-Dimethyl-2(5H)-furanone

The structural framework of 5,5-dimethyl-2(5H)-furanone, a member of the butenolide class of compounds, serves as a valuable scaffold in synthetic organic chemistry. nih.gov Through targeted derivatization, the reactivity and functionality of the parent molecule can be significantly enhanced, unlocking its potential for more complex chemical transformations. The strategic placement of activating groups on the furanone ring transforms it into a highly useful intermediate for constructing intricate molecular architectures and diverse heterocyclic systems. researchgate.netresearchgate.net

Derivatized versions of 5,5-dimethyl-2(5H)-furanone have proven to be effective building blocks in the assembly of complex organic molecules. The introduction of an electron-withdrawing group, for instance, can activate the double bond of the furanone ring, rendering it a more reactive component in cycloaddition reactions. researchgate.net

A notable example is the derivatization of the parent compound to form 3-carbethoxy-5,5-dimethyl-2(5H)-furanone. While α,β-unsaturated lactones typically exhibit low dienophilicity, this carbethoxy derivative functions as a highly reactive dienophile. researchgate.net Under Lewis acid catalysis with stannic chloride, it undergoes regio- and stereoselective Diels-Alder reactions with various dienes at room temperature. researchgate.net This enhanced reactivity has been successfully applied in the synthesis of natural product frameworks. For instance, a two-step sequence involving the Diels-Alder addition of 3-carbethoxy-5,5-dimethyl-2(5H)-furanone to 1-acetoxy-1,3-butadiene, followed by treatment with lithium iodide dihydrate, accomplishes the synthesis of the monoterpenoid lactone, (±)-o-mentha-1,3-dien-1→8-olide. researchgate.net

Table 1: Application of Derivatized 5,5-Dimethyl-2(5H)-furanone in Diels-Alder Reactions

| Derivative | Reaction Type | Reactant | Product | Significance |

|---|

This demonstrates the strategic utility of derivatization to overcome inherent low reactivity and employ the furanone scaffold in the stereocontrolled construction of complex polycyclic systems. researchgate.net

The 2(5H)-furanone ring system is a well-established precursor for the synthesis of a wide array of other heterocyclic compounds. researchgate.net The inherent reactivity of the lactone functionality and the potential for modification at various positions on the ring allow for its transformation into different heterocyclic frameworks. researchgate.netgoogle.com These transformations, often involving ring-opening or rearrangement reactions, highlight the versatility of the furanone core. researchgate.net

One significant application is the use of furanone derivatives as starting materials for nitrogen-containing heterocycles. For example, furanones can react with amines to yield 5-amino substituted furanones or undergo ring transformation to produce lactam analogues, such as 1,5-dihydro-pyrrol-2-ones. google.com The reaction of 4-bromo-5-bromomethylene-2(5H)-furanone with benzylamine (B48309) results in the corresponding 5-benzylamino-4-bromo-5-bromomethyl-2(5H)-furanone, showcasing the addition of an amine to the furanone structure. google.com

Furthermore, substituted 2(5H)-furanones can be used to synthesize other complex molecules through reactions with various nucleophiles. researchgate.netnih.gov For example, the reaction of certain 3-arylidene-furan-2-ones with hydrazine hydrate leads to the formation of 4-oxo-butanehydrazide derivatives through the opening of the lactone ring. nih.gov These reactions underscore the role of the furanone nucleus as a synthon for building diverse chemical structures. researchgate.netnih.gov

Table 2: Synthesis of Heterocyclic Compounds from Furanone Precursors

| Furanone Derivative | Reagent | Resulting Heterocycle/Product Class | Reference |

|---|---|---|---|

| Halogenated 5-methylene-2(5H)-furanones | Amines | 5-Amino substituted furanones, 1,5-Dihydropyrrol-2-ones (Lactams) | google.com |

| 3-Arylidene-furan-2-ones | Hydrazine Hydrate | 4-Oxo-butanehydrazides | nih.gov |

The ability to convert the furanone skeleton into other important heterocyclic systems makes it a valuable and flexible platform in medicinal and materials chemistry. researchgate.netsmolecule.com

Advanced Spectroscopic Characterization of 5,5 Dimethyl 2 5h Furanone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 5,5-Dimethyl-2(5H)-furanone and its analogues. Through the application of one- and two-dimensional NMR experiments, a comprehensive picture of the proton and carbon environments within the molecule can be constructed.

High-Resolution ¹H-NMR for Proton Environment Elucidation

High-resolution proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. For 5,5-Dimethyl-2(5H)-furanone, the ¹H-NMR spectrum provides distinct signals corresponding to the different protons in the structure. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

In the case of furanone analogues, the ¹H-NMR spectra reveal characteristic signals that aid in their identification. For instance, in certain thioether derivatives of 2(5H)-furanone, a singlet for the methine proton at the C-5 position of the lactone ring is observed between δ 5.68–5.83 ppm. mdpi.com Aromatic protons in these analogues typically appear as a multiplet in the range of δ 7.2–7.6 ppm. mdpi.com The specific chemical shifts and coupling patterns are invaluable for confirming the structure of these complex molecules. For example, in a study of 5-hydroxymethyl-2(5H)-furanone, the ethylenic protons were observed at 6.16 ppm and 7.50 ppm. nih.gov

Interactive Table: ¹H-NMR Data for Selected Furanone Analogues

| Compound/Analogue | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 5-(m-bromophenyl)-3,4-dimethyl-2(5H)-furanone | CH₃ (at C3) | 1.82 | s | - |

| CH₃ (at C4) | 1.90 | s | - | |

| H-5 | 5.55 | s | - | |

| Aromatic H | 7.15 | d | 8.3 | |

| Aromatic H | 7.27 | t | 8.3 | |

| Aromatic H | 7.34-7.35 | m | - | |

| Aromatic H | 7.49-7.53 | m | - | |

| 5-(4-chlorobiphenyl-4-yl)-3,4-dimethyl-2(5H)-furanone | CH₃ (at C3) | 1.85 | s | - |

| CH₃ (at C4) | 1.91 | s | - | |

| H-5 | 5.64 | s | - | |

| Aromatic H | 7.25-7.30 | m | - | |

| Aromatic H | 7.39-7.43 | m | - | |

| Aromatic H | 7.48-7.52 | m | - | |

| Aromatic H | 7.54-7.58 | m | - |

Note: s = singlet, d = doublet, t = triplet, m = multiplet. Data sourced from a study on the synthesis of 2(5H)-furanones. mdpi.com

¹³C-NMR for Carbon Skeleton Assignment

Complementing ¹H-NMR, carbon-13 NMR (¹³C-NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C-NMR spectrum, with its chemical shift being indicative of its bonding environment.

For 5,5-Dimethyl-2(5H)-furanone, the ¹³C-NMR spectrum will show signals corresponding to the carbonyl carbon, the olefinic carbons, the quaternary carbon at the 5-position, and the two equivalent methyl carbons. In furanone analogues, the ¹³C-NMR data is equally critical for structural confirmation. For example, the ¹³C-NMR spectrum of 5-(m-bromophenyl)-3,4-dimethyl-2(5H)-furanone shows characteristic peaks for the methyl groups (δ 8.6, 12.1), the C-5 carbon (δ 84.0), and the carbonyl carbon (δ 174.3), along with signals for the aromatic carbons. mdpi.com

Interactive Table: ¹³C-NMR Data for Selected Furanone Analogues

| Compound/Analogue | Carbon | Chemical Shift (δ, ppm) |

| 5-(m-bromophenyl)-3,4-dimethyl-2(5H)-furanone | CH₃ | 8.6 |

| CH₃ | 12.1 | |

| C-5 | 84.0 | |

| Aromatic C | 122.9, 123.4, 125.5, 129.6, 130.4, 132.3, 137.3 | |

| C-2 (C=O) | 174.3 | |

| 5-(4-chlorobiphenyl-4-yl)-3,4-dimethyl-2(5H)-furanone | CH₃ | 8.6 |

| CH₃ | 12.1 | |

| C-5 | 84.7 | |

| Aromatic C | 123.1, 127.3 (2C), 127.4 (2C), 128.2 (2C), 128.9 (2C), 133.7, 134.2, 138.6, 140.8 | |

| C-2 (C=O) | 174.6 |

Note: Data sourced from a study on the synthesis of 2(5H)-furanones. mdpi.com

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. libretexts.org Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed in the characterization of furanones. libretexts.orgnih.gov

COSY spectra reveal proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons in the molecular structure. youtube.com

HMQC (or its more modern equivalent, HSQC - Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton signals to their corresponding carbons. libretexts.orgyoutube.com

The application of these 2D NMR techniques has been crucial in the structural elucidation of numerous furanone analogues. researchgate.nettdx.cat For instance, the full assignment of the ¹H and ¹³C NMR spectra of novel chiral 2(5H)-furanone sulfones was achieved using 2D NMR techniques such as ¹H–¹H COSY and ¹H–¹³C HSQC. mdpi.com Similarly, the structures of newly discovered furanone derivatives from fungal sources have been determined through extensive spectroscopic analyses, including 2D-NMR. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and purity assessment of volatile and semi-volatile compounds like 5,5-Dimethyl-2(5H)-furanone. nist.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" that can be compared to spectral libraries for identification. researchgate.net 5,5-Dimethyl-2(5H)-furanone has been identified in various natural sources, including yerba mate, using GC-MS. gcms.cz The technique is also invaluable for analyzing the volatile components of food and beverages, where furan (B31954) and its derivatives are often present. mdpi.comnih.gov The electron ionization (EI) mass spectrum of 5,5-Dimethyl-2(5H)-furanone is available in the NIST Chemistry WebBook. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for confirming the molecular formula of a newly synthesized or isolated compound. Techniques like electrospray ionization (ESI) are often coupled with HRMS. mdpi.com

HRMS has been instrumental in the characterization of various furanone derivatives. For example, the chemical composition of novel chiral 2(5H)-furanone sulfones was confirmed by HRMS. nih.gov In another study, the molecular formula of a brominated furanone analogue was determined as C₁₂H₁₁O₂Br based on HRMS (ESI) data, which showed a measured m/z of 267.0023 for the [M+Na]⁺ ion, closely matching the calculated value of 267.0021. mdpi.com Similarly, HRMS has been used to confirm the structures of various other furanone analogues. acs.orgrsc.orgchimicatechnoacta.ru

Electron Impact (EI) Mass Spectrometry for Fragmentation Pattern Analysis

Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns that result from bombarding a molecule with high-energy electrons. The mass spectrum of the parent compound, 5,5-Dimethyl-2(5H)-furanone, is available through the NIST Mass Spectrometry Data Center. nist.gov

For analogues such as 3-hydroxy-4,5-dimethyl-2(5H)-furanone, commonly known as sotolon, EI-MS has been instrumental in its identification in various natural products and food items, including botrytised wine, aged sake, and fenugreek. researchgate.nettandfonline.comtandfonline.com In a typical EI mass spectrum of sotolon, the molecular ion (M+) peak is observed at an m/z of 128. imreblank.ch The fragmentation pattern is characterized by several key ions. The most abundant fragment ion, representing the base peak, appears at m/z 83, with another significant peak at m/z 55. imreblank.ch These fragments provide valuable clues about the molecule's structure and stability under ionization conditions. The analysis of these patterns was crucial for identifying sotolon as the source of a sugary flavor in botrytised wine and a burnt flavor in aged sake. tandfonline.comtandfonline.com

Gas chromatography coupled with mass spectrometry (GC-MS) operating in EI mode is a frequently used method for the sensitive assay of sotolon in complex matrices like wine. researchgate.netnih.gov

Table 1: Key EI-MS Fragmentation Data for Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone)

| m/z (Mass-to-Charge Ratio) | Relative Abundance (%) | Putative Fragment |

|---|---|---|

| 128 | 60 | [M]+ (Molecular Ion) |

| 83 | 100 | Base Peak |

| 55 | 95 | |

| 43 | 55 |

Data sourced from Blank, I. et al. imreblank.ch

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation. For 2(5H)-furanone derivatives, IR spectra provide clear evidence for key structural features.

The most characteristic absorption band in the IR spectrum of a 2(5H)-furanone is the strong carbonyl (C=O) stretching vibration of the lactone ring, which typically appears in the region of 1735-1785 cm⁻¹. researchgate.net Another significant peak corresponds to the carbon-carbon double bond ([C=C]) stretching within the furanone ring, generally observed between 1150-1200 cm⁻¹. researchgate.net The C-H bending vibrations of the aromatic ring are also identifiable. researchgate.net The synthesis of various furanone analogues, including those with sulfur-containing moieties or those produced via tandem Michael addition-elimination reactions, is routinely confirmed using IR spectroscopy alongside other methods. mdpi.comresearchgate.netsioc-journal.cn

Table 2: Characteristic IR Absorption Bands for 2(5H)-Furanone Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1735 | C=O Stretch | α,β-Unsaturated γ-Lactone |

| 1150-1200 | C=C Stretch | Furanone Ring |

| ~1492 | C-H Bend | Alkyl Group |

Data referenced from research on furanone-loaded chitosan (B1678972) nanoparticles. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The α,β-unsaturated lactone core of 5,5-Dimethyl-2(5H)-furanone and its analogues gives rise to characteristic absorptions in the UV region.

For the analogue 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon), the UV spectrum shows a maximum absorption (λmax) at 268 nm in ethanol (B145695). tandfonline.com This absorption corresponds to a π → π* electronic transition within the conjugated system of the furanone ring. The structural confirmation of newly synthesized furanone derivatives, such as those resulting from reactions with unsaturated amines, often includes UV-Vis spectral data to verify the integrity of the chromophore. sioc-journal.cn

Table 3: UV-Vis Spectral Data for a 2(5H)-Furanone Analogue

| Compound | λmax (nm) | Solvent | Electronic Transition |

|---|

Data sourced from Takahashi, K. et al. tandfonline.com

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

This technique has been successfully applied to elucidate the molecular structures of several complex 2(5H)-furanone analogues. For instance, the structures of novel chiral 2(5H)-furanone sulfones derived from terpenes were unambiguously confirmed by single-crystal X-ray diffraction. mdpi.com These analyses established the absolute configuration of chiral centers within the molecules, such as the (S)-configuration at the C-5 carbon of the lactone ring in 5-menthyloxy- and 5-bornyloxy-2(5H)-furanones. mdpi.com The crystal structures were solved in various chiral space groups, including monoclinic P2₁, trigonal P3₂, and orthorhombic P2₁2₁2₁. mdpi.com Similarly, the structures and absolute configurations of β-amino-2(5H)-furanone products have been confirmed using this method. sioc-journal.cn This level of structural detail is crucial for understanding structure-activity relationships and reaction mechanisms.

Table 4: Crystallographic Data for Selected 2(5H)-Furanone Analogues

| Compound Class | Crystal System | Space Group | Key Structural Finding |

|---|---|---|---|

| 5-alkoxy-4-arylsulfanyl-2(5H)-furanones | Monoclinic / Orthorhombic | P2₁ / P2₁2₁2₁ | Confirmed (S)-configuration at C-5 |

Data sourced from Faizova, R. G. et al. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 5,5-Dimethyl-2(5H)-furanone |

| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) |

| 5-Menthoxy-2(5H)-furanone |

| 5-Bornyloxy-2(5H)-furanone |

| 5-Menthoxy-3,4-dihalo-2(5H)-furanone |

| 5-Methoxy-3,4-dihalo-2(5H)-furanone |

| β-Amino-2(5H)-furanone |

| 2(5H)-Furanone Sulfones |

| Vanillin |

| Maltol |

| Monoethyl succinate |

| α-Ketobutyric acid |

| Acetaldehyde (B116499) |

Computational Chemistry and Theoretical Investigations of 5,5 Dimethyl 2 5h Furanone

Electronic Structure and Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods are used to calculate the electronic distribution, molecular orbitals, and other ground-state characteristics that govern the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and ground-state properties of molecules. In the study of furanone derivatives, various DFT functionals and basis sets are employed to achieve a balance between computational cost and accuracy. For instance, studies on related furanone compounds have utilized hybrid density functionals like B3LYP, M06-2X, and MPWB1K, often paired with extensive basis sets such as 6-311++G(d,p) or 6-311G(d,p), to investigate properties and reactivity. researchgate.net Theoretical calculations on the thermal decomposition of furanones have used methods like CBS-QB3 and M06-2X/6-311++G(d,p) to determine bond dissociation enthalpies and ionization energies. researchgate.net

For 5,5-dimethyl-2(5H)-furanone, computational methods provide key data on its fundamental properties. These computed descriptors are essential for predicting its behavior in various chemical environments.

Table 1: Computed Ground State Properties of 5,5-Dimethyl-2(5H)-furanone A collection of properties for 5,5-Dimethyl-2(5H)-furanone calculated using computational chemistry methods.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈O₂ | nih.gov |

| Molecular Weight | 112.13 g/mol | nih.gov |

| XLogP3 | 0.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 112.052429494 Da | nih.gov |

| Complexity | 145 | nih.gov |

Data sourced from PubChem. nih.gov

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and the relative energies of its different spatial arrangements (conformers). For furanone derivatives, DFT calculations are employed to explore the potential energy surface and identify the most stable conformers. thegoodscentscompany.com

Density Functional Theory (DFT) Calculations for Ground State Properties

Computational Elucidation of Reaction Mechanisms

Theoretical chemistry plays a vital role in mapping out the intricate details of chemical reactions. By modeling the entire reaction coordinate, from reactants to products, researchers can gain a deeper understanding of the underlying mechanisms.

To understand how a reaction proceeds, computational chemists locate and characterize the transition state (TS)—the highest energy point along the reaction pathway. The energy of the TS determines the activation energy of the reaction. Methods such as Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the identified TS correctly connects the reactants and products.

A computational study on the [3+2] cycloaddition reaction between aryl nitrile oxides and a related compound, 5-acetoxy-2(5H)-furanone, successfully characterized the transition states using DFT. researchgate.net The calculations demonstrated that the reaction follows an asynchronous, concerted mechanism. researchgate.net The activation energies derived from these calculations provided quantitative insight into the reaction kinetics. researchgate.net

Table 2: Summary of Computational Findings for a [3+2] Cycloaddition Reaction of a Furanone Derivative This table summarizes the key computational results from a study on the reaction mechanism of 5-acetoxy-2(5H)-furanone with aryl nitrile oxides.

| Computational Aspect | Finding | Reference |

|---|---|---|

| Methodology | DFT with M06-2X, B3LYP, MPWB1K functionals and 6-311++G(d,p) basis set. | researchgate.net |

| Reaction Mechanism | Asynchronous concerted mechanism. | researchgate.net |

| Pathway Determination | Confirmed via Intrinsic Reaction Coordinate (IRC) calculations. | researchgate.net |

| Selectivity Analysis | Parr functions were used to analyze electrophilic and nucleophilic sites, correctly predicting regioselectivity. | researchgate.net |

Such studies, while not on 5,5-dimethyl-2(5H)-furanone itself, exemplify the methods used to determine reaction pathways and characterize transition states for this class of compounds.

Many chemical reactions proceed through highly reactive radical intermediates. Computational modeling is essential for predicting the structure and stability of these transient species. Electron Paramagnetic Resonance (EPR) spectroscopy is a key experimental technique for detecting and characterizing radicals. mdpi.com The simulation of EPR spectra from computationally derived parameters (like hyperfine coupling constants) provides a powerful link between theory and experiment. mdpi.comsrce.hr